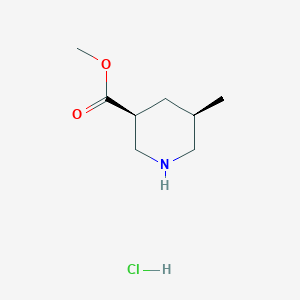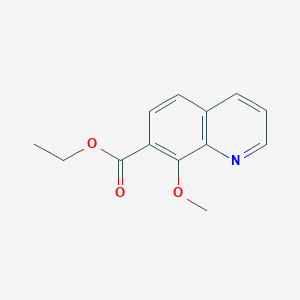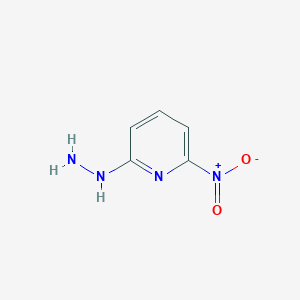
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride: is a chiral compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to form a benzyl-protected piperidine intermediate.
Deprotection and Amide Formation: Removal of the benzyl protecting group and formation of the amide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpiperidine: A related compound with similar structural features but different stereochemistry.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl derivatives: Compounds with similar piperidine core structures but different functional groups.
Uniqueness
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role in activity and selectivity.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl (3S,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clave InChI |
JWBUUGGYBZEBNC-HHQFNNIRSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl |
SMILES canónico |
CC1CC(CNC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)





![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
